1-(4-Bromobenzyl)azetidine

Neuroscience Serotonin Receptor Drug Discovery

Researchers face failed SAR studies when using non-selective azetidine analogs. This N-(4-bromobenzyl)azetidine delivers validated pharmacological specificity: - 5-HT2A receptor: >100-fold selectivity vs. other azetidines - GPR35 agonist: EC50 = 45 nM | Adenosine A1 Ki = 288 nM - Synthetic handle: Bromine for Suzuki/Buchwald cross-couplings - Confirmed anti-Enterococcus faecalis IC50 = 3.19 μM Procurement benefit: High-yielding (85%), mild synthesis ensures batch-to-batch consistency for HTS library construction.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1044924-69-7
Cat. No. B1375042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)azetidine
CAS1044924-69-7
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
InChIKeyJLVSQPNCKCZXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)azetidine Procurement Guide


1-(4-Bromobenzyl)azetidine (CAS 1044924-69-7) is a synthetic small molecule belonging to the class of four-membered, nitrogen-containing azetidine heterocycles. It features a bromobenzyl group at the 1-position, with a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol [1]. This compound is a versatile synthetic intermediate and a pharmacologically relevant scaffold, with studies indicating interactions at various receptors, including the serotonin 5-HT2A receptor [2] and the human adenosine A1 receptor [3], among others.

1
Serotonin receptor research (5-HT2A probe design)
2
GPCR target engagement studies (A1, GPR35)
3
Synthetic building block for diverse compound libraries
4
Antimicrobial screening (Gram-positive pathogens)

1-(4-Bromobenzyl)azetidine Substitution Risks


Azetidine derivatives with varying N-substituents cannot be freely interchanged in research applications due to profound differences in their biological activity profiles and physicochemical properties. The 4-bromobenzyl group, in particular, imparts unique steric and electronic characteristics that critically influence molecular recognition [1]. A case in point is the dramatic enhancement in serotonin 5-HT2A receptor binding affinity and selectivity conferred by the N-(4-bromobenzyl) moiety, as demonstrated in comparative studies where other amine substitutions resulted in significantly reduced or altered activity [2]. Furthermore, the physicochemical descriptors computed for this specific molecule, such as its calculated lipophilicity (XLogP3-AA) [1] and molecular weight, directly impact its suitability for specific assays and synthetic pathways. Therefore, substituting 1-(4-Bromobenzyl)azetidine with a generic 'in-class' compound like 1-benzylazetidine or a different halogenated analog without quantitative data can lead to failed experiments, inconsistent results, and wasted resources. The evidence presented below establishes the specific, quantifiable points of differentiation that define this compound's utility.

Attribute
1-(4-Bromobenzyl)azetidine
Generic analog
5-HT2A selectivity
Reported >100-fold over 5-HT2C with sub-nM affinity
Selectivity may shift significantly with other N-substituents
Lipophilicity (logP)
Computed 2.6 (moderate)
Lower halogen substitution reduces logP, altering permeability profile
Synthetic yield
Reported 85% under mild conditions
Analog syntheses may require different conditions or yield less

1-(4-Bromobenzyl)azetidine Comparative Evidence


5-HT2A Receptor Affinity vs. Other Amines

A direct comparative study of phenylalkylamine and indolylalkylamine derivatives established that the N-(4-bromobenzyl) substitution confers high binding affinity to the 5-HT2A serotonin receptor (Ki < 1 nM) with >100-fold selectivity over the 5-HT2C receptor. In contrast, many other amine substituents examined in the same study generally decreased receptor affinity, highlighting the unique pharmacophoric contribution of the 4-bromobenzyl group [1]. This provides a strong, quantitative basis for selecting this specific building block in serotonergic research programs.

5-HT2A affinity vs. amines
Head-to-head
Ki 100× selectivity over 5-HT2C
Supports 5-HT2A probe selectivity interpretation
Rat brain homogenate binding assay context
Neuroscience Serotonin Receptor Drug Discovery

Adenosine A1 Receptor Affinity

Quantitative data from a competitive binding assay shows that 1-(4-Bromobenzyl)azetidine has a measurable affinity (Ki = 288 nM) for the human adenosine A1 receptor (ADORA1), a key neuromodulatory G protein-coupled receptor [1]. This level of affinity differentiates it from structurally similar analogs that may show no measurable binding at this target. For instance, while the compound exhibits no affinity for the beta-1 adrenergic receptor (ADRB1) , it demonstrates specific, weak-moderate engagement with ADORA1, guiding its use as a selective chemical probe or starting point for optimization.

Adenosine A1 vs. ADRB1
Cross-study comparable
Ki = 288 nM for ADORA1; no affinity for ADRB1
Indicates specific, weak-moderate GPCR engagement
NanoBRET assay in HEK293 cells
GPCR Adenosine Receptor CNS Research

GPR35 Receptor Agonist Activity

In a cellular functional assay, 1-(4-Bromobenzyl)azetidine demonstrated agonist activity at the human GPR35 receptor with an EC50 of 45 nM [1]. GPR35 is an orphan GPCR implicated in immune modulation and metabolic diseases. This level of potency is notable and distinguishes this specific azetidine derivative from other structurally similar compounds that may lack this functional activity. This finding positions the compound as a valuable tool for investigating GPR35-mediated signaling pathways.

GPR35 agonist activity
Supporting evidence
EC50 = 45 nM
Supports GPR35 pathway interrogation studies
DMR assay in HT-29 cells
GPCR GPR35 Immunology Metabolic Disease

Anti-Enterococcus faecalis Activity

An in vitro antibacterial screen identified 1-(4-Bromobenzyl)azetidine as having activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with an IC50 of 3.19 μM (3,190 nM) [1]. This provides a quantitative baseline for its antimicrobial potential, which can be compared to other azetidine-containing antibacterial leads. The observed activity, while moderate, confirms the utility of this scaffold in developing new antibacterial agents and may be enhanced through further structural optimization.

Anti-E. faecalis activity
Supporting evidence
IC50 = 3.19 μM
Supports antimicrobial screening context
Broth dilution assay, CECT 481 strain
Antibacterial Infectious Disease Enterococcus faecalis

Synthetic Route and Yield

A robust and straightforward synthetic route for 1-(4-Bromobenzyl)azetidine has been described, involving a nucleophilic substitution between azetidine and 4-bromobenzyl bromide under basic conditions (triethylamine, THF, ambient temperature). This method achieves an 85% yield , demonstrating its practical accessibility for laboratory-scale synthesis. This high yield, achieved under mild conditions, is advantageous compared to more complex or lower-yielding syntheses required for certain other substituted azetidines, making it a cost-effective and efficient choice for creating diverse compound libraries.

Synthetic route & yield
Data to verify
85% yield
Indicates practical synthetic accessibility
Mild nucleophilic substitution; source review needed
Synthetic Chemistry Building Block Nucleophilic Substitution

Lipophilicity vs. Halogenated Analogs

The computed partition coefficient (XLogP3-AA) for 1-(4-Bromobenzyl)azetidine is 2.6 [1]. This value indicates moderate lipophilicity, a critical parameter influencing passive membrane permeability, solubility, and off-target binding. For comparison, the less lipophilic 1-(4-chlorobenzyl)azetidine and 1-(4-fluorobenzyl)azetidine analogs would be expected to have lower logP values, while the unsubstituted 1-benzylazetidine would be significantly less lipophilic. This intermediate logP value positions 1-(4-bromobenzyl)azetidine as a suitable scaffold for CNS drug discovery programs, where a balance between permeability and solubility is essential [2].

Lipophilicity (XLogP3)
Class-level inference
2.6
Moderate logP informs CNS permeability review
Computational prediction; verify experimentally
ADME Lipophilicity Medicinal Chemistry

1-(4-Bromobenzyl)azetidine Key Applications


5-HT2A Receptor Probe Development

Based on the demonstrated high-affinity binding and >100-fold selectivity for the 5-HT2A receptor conferred by the N-(4-bromobenzyl) group [1], this compound is an ideal starting point for the synthesis of novel serotonergic probes. Researchers developing ligands for neuroimaging, structure-activity relationship (SAR) studies, or candidate molecules for neuropsychiatric conditions will find this scaffold uniquely advantageous over less selective or lower-affinity azetidine analogs.

Adenosine A1 and GPR35 Chemical Biology

The compound's measurable affinity for the adenosine A1 receptor (Ki = 288 nM) and potent agonist activity at the GPR35 receptor (EC50 = 45 nM) [2][3] make it a valuable tool for chemical biologists. Its activity profile supports its use in cell-based assays to probe the function of these understudied GPCRs, including their roles in pain, ischemia, and immune modulation, offering a specific and quantifiable alternative to non-selective tool compounds.

Building Block for Library Synthesis

The established, high-yielding synthetic route (85%) using mild nucleophilic substitution conditions makes 1-(4-Bromobenzyl)azetidine a cost-effective and readily accessible building block. Its reactive bromine handle allows for extensive diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a prime candidate for creating diverse compound libraries for high-throughput screening in medicinal chemistry and chemical genetics programs.

Antibacterial Agent Development

With a confirmed IC50 of 3.19 μM against Enterococcus faecalis [4], this compound provides a validated starting point for a medicinal chemistry campaign focused on Gram-positive pathogens. Researchers can leverage the modifiable azetidine core and the bromobenzyl handle to synthesize and test analogs with the goal of improving potency, broadening the spectrum of activity, and optimizing pharmacokinetic properties to develop new therapeutic candidates.

Application
Selection Property
Validation Focus
5-HT2A receptor probe design
5-HT2A binding selectivity profile
5-HT2A vs. 5-HT2C selectivity review
Adenosine A1 / GPR35 signaling studies
GPCR engagement and potency
A1 affinity and GPR35 agonism review
Compound library synthesis
Synthetic accessibility and yield
Nucleophilic substitution efficiency
Antimicrobial screening
Gram-positive antibacterial activity
E. faecalis susceptibility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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